molecular formula C24H24F4N2O6S B1667179 Methanesulfonamide, N-(5-((1R)-2-((bis(4-(difluoromethoxy)phenyl)methyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)- CAS No. 170686-12-1

Methanesulfonamide, N-(5-((1R)-2-((bis(4-(difluoromethoxy)phenyl)methyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)-

Cat. No. B1667179
M. Wt: 544.5 g/mol
InChI Key: FUKHGCVTMAEHRG-NRFANRHFSA-N
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Description

The compound is a type of methanesulfonamide, which is a class of organic compounds known for their various applications in medicinal chemistry and as reagents in chemical synthesis . The structure suggests the presence of a methanesulfonamide group attached to a complex aromatic system with multiple functional groups, including difluoromethoxy and hydroxyethyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These groups would likely influence the overall shape and properties of the molecule, including its polarity and potential for forming hydrogen bonds .


Chemical Reactions Analysis

Methanesulfonamides, in general, are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo various organic reactions, such as substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .

Safety And Hazards

As with any chemical, handling this compound would require appropriate safety measures. These might include using personal protective equipment and following safe laboratory practices. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The future research directions for this compound could be numerous, depending on its potential applications. It could be studied for its potential uses in medicinal chemistry, materials science, or as a reagent in chemical synthesis .

properties

IUPAC Name

N-[5-[(1R)-2-[bis[4-(difluoromethoxy)phenyl]methylamino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F4N2O6S/c1-37(33,34)30-19-12-16(6-11-20(19)31)21(32)13-29-22(14-2-7-17(8-3-14)35-23(25)26)15-4-9-18(10-5-15)36-24(27)28/h2-12,21-24,29-32H,13H2,1H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKHGCVTMAEHRG-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)C(CNC(C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)OC(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)[C@H](CNC(C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)OC(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F4N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301108692
Record name N-[5-[(1R)-2-[[Bis[4-(difluoromethoxy)phenyl]methyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301108692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanesulfonamide, N-(5-((1R)-2-((bis(4-(difluoromethoxy)phenyl)methyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)-

CAS RN

170686-12-1
Record name N-[5-[(1R)-2-[[Bis[4-(difluoromethoxy)phenyl]methyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170686-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BMS-194449
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170686121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[5-[(1R)-2-[[Bis[4-(difluoromethoxy)phenyl]methyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301108692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-194449
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93ZDV2P17I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methanesulfonamide, N-(5-((1R)-2-((bis(4-(difluoromethoxy)phenyl)methyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)-
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Methanesulfonamide, N-(5-((1R)-2-((bis(4-(difluoromethoxy)phenyl)methyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)-
Reactant of Route 3
Methanesulfonamide, N-(5-((1R)-2-((bis(4-(difluoromethoxy)phenyl)methyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)-
Reactant of Route 4
Methanesulfonamide, N-(5-((1R)-2-((bis(4-(difluoromethoxy)phenyl)methyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)-
Reactant of Route 5
Reactant of Route 5
Methanesulfonamide, N-(5-((1R)-2-((bis(4-(difluoromethoxy)phenyl)methyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)-
Reactant of Route 6
Methanesulfonamide, N-(5-((1R)-2-((bis(4-(difluoromethoxy)phenyl)methyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)-

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